An In-depth Technical Guide to Methyl 2-thienylacetate: Core Properties and Structure
An In-depth Technical Guide to Methyl 2-thienylacetate: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and key reactions of Methyl 2-thienylacetate. The information is presented to support research and development activities, with a focus on clarity and practical application.
Core Properties
Methyl 2-thienylacetate is a chemical compound with applications in various fields of chemical synthesis. A summary of its core properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [1][3] |
| CAS Number | 19432-68-9 | [1][3] |
| Appearance | Light brown to brown liquid | |
| Boiling Point | 50 °C at 0.06 mmHg, 100-104 °C at 14 mmHg | [4] |
| Density | 1.188 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.523 | |
| Solubility | Log10 of Water solubility in mol/l: -1.31 (Crippen Method) | [1] |
| Octanol/Water Partition Coefficient (LogP) | 1.464 (Crippen Method) | [1] |
| SMILES | COC(=O)Cc1cccs1 | [1][3] |
| InChI | InChI=1S/C₇H₈O₂S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | [1][2] |
| InChIKey | KNKIXYMOHMYZJR-UHFFFAOYSA-N | [1][2] |
Chemical Structure
The chemical structure of Methyl 2-thienylacetate consists of a thiophene ring substituted at the 2-position with a methyl acetate group.
Experimental Protocols
A common and straightforward method for the synthesis of Methyl 2-thienylacetate is the Fischer esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst.[5][6][7][8][9]
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
The identity and purity of Methyl 2-thienylacetate can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the methylene carbon, the carbonyl carbon, and the methyl ester carbon.
-
General Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and record the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[10][11][12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1740 cm⁻¹), C-O stretching, and vibrations associated with the thiophene ring.
-
General Protocol: The spectrum can be recorded using a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS analysis provides information on the retention time and the mass spectrum of the compound, which is useful for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
General Protocol: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).[13][14][15]
-
Enzymatic Reaction: Hydrolysis by Penicillin Amidase
Methyl 2-thienylacetate can serve as a substrate for penicillin amidase (also known as penicillin acylase).[4][16] This enzyme catalyzes the hydrolysis of the ester bond.[17][18][19][20] The reaction proceeds through a covalent acyl-enzyme intermediate.[17][18]
The catalytic cycle involves the following key steps:[17][21]
-
Acylation: The active site serine residue of the enzyme attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the formation of a covalent acyl-enzyme intermediate and the release of methanol.
-
Deacylation: A water molecule then attacks the acyl-enzyme intermediate, leading to the hydrolysis of the covalent bond and the release of 2-thiopheneacetic acid, regenerating the free enzyme.[17]
References
- 1. chemeo.com [chemeo.com]
- 2. Methyl 2-thienylacetate [webbook.nist.gov]
- 3. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-thienylacetate | 19432-68-9 [chemicalbook.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. rsc.org [rsc.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
- 13. Methyl thiolacetate [webbook.nist.gov]
- 14. Thiophene, 2-methyl- [webbook.nist.gov]
- 15. Methyl 2-pyridylacetate [webbook.nist.gov]
- 16. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin Amidase - Creative Enzymes [creative-enzymes.com]
- 18. CAS 9014-06-6: Penicillin amidase | CymitQuimica [cymitquimica.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Penicillin amidase - Wikipedia [en.wikipedia.org]
- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
